3,5-Dinitrotrifluorotoluene

説明

Contextualizing 3,5-Dinitrotrifluorotoluene within Aromatic Nitro Compound Chemistry

Aromatic nitro compounds are a class of organic molecules characterized by the presence of one or more nitro groups (–NO2) attached to an aromatic ring. surendranatheveningcollege.com These compounds are synthesized typically through the nitration of aromatic hydrocarbons using a mixture of nitric acid and sulfuric acid. surendranatheveningcollege.commatanginicollege.ac.in The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring, making it susceptible to nucleophilic substitution but deactivating it towards electrophilic substitution. surendranatheveningcollege.com

3,5-Dinitrotrifluorotoluene, with its two nitro groups and a trifluoromethyl (–CF3) group, is a prime example of a highly electron-deficient aromatic system. The trifluoromethyl group, also being strongly electron-withdrawing, further enhances the electrophilicity of the aromatic ring. This distinct electronic nature sets it apart from simpler nitroaromatics like nitrobenzene (B124822) or dinitrotoluene and is central to its utility in specialized chemical synthesis. nih.gov Its structure facilitates reactions such as nucleophilic aromatic substitution, where a nucleophile replaces a group on the aromatic ring. lew.ro

Historical Trajectories and Milestones in 3,5-Dinitrotrifluorotoluene Research

The synthesis of dinitrobenzotrifluoride compounds, including 3,5-Dinitrotrifluorotoluene, has been a subject of study for several decades. An early patent from 1941 describes the preparation of dinitro-benzotrifluoride compounds. google.com A significant advancement in the synthesis of these compounds came with a 1973 patent that detailed a method for preparing 3,5-dinitrobenzotrifluoride (B42144) compounds through the nitration of corresponding benzotrifluorides with a mixture of oleum (B3057394) and an alkali metal nitrate (B79036). google.com This method allowed for reactions at elevated temperatures with relatively short reaction times. google.com

More recent research has focused on optimizing the synthesis of related compounds. For instance, methods for the clean preparation of 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) have been developed, highlighting the ongoing interest in improving synthetic routes to this class of compounds. patsnap.comgoogle.com The use of microreactors has also been explored to improve the efficiency and safety of nitration reactions for producing similar chlorinated dinitrotrifluorotoluene derivatives. google.com

Paradigmatic Significance of 3,5-Dinitrotrifluorotoluene as a Research Subject

3,5-Dinitrotrifluorotoluene and its derivatives serve as important intermediates in the synthesis of a variety of other chemical products. For example, the related compound 4-chloro-3,5-dinitrotrifluorotoluene is a key intermediate for plant growth regulators. smolecule.com The reactivity of the chloro- and dinitro-substituted trifluorotoluenes makes them valuable starting materials in the production of agrochemicals and pharmaceuticals. ontosight.aiyuanhangsupply.com

The compound's highly electron-deficient nature also makes it a subject of interest in fundamental chemical research. It has been used as a model oxidant in studies of photoexcited nitroarenes for the oxidative cleavage of alkenes. researchgate.netnih.govresearchgate.netresearchgate.net These studies explore novel chemical transformations that can have broad applications in organic synthesis. nih.gov

Current Research Landscape and Emerging Academic Inquiry concerning 3,5-Dinitrotrifluorotoluene

The current research landscape for 3,5-Dinitrotrifluorotoluene and related compounds is focused on several key areas. There is continued interest in developing more efficient and environmentally friendly synthetic methods. patsnap.comgoogle.com The use of flow chemistry and microreactors is a promising avenue for improving the safety and efficiency of nitration reactions. google.combjpmg.com

Furthermore, the unique electronic properties of these compounds continue to be exploited in the development of new chemical reactions and materials. Research into their use as oxidants in photochemical reactions is an active area of investigation. nih.govresearchgate.net Additionally, derivatives of these compounds are being explored for their potential applications in areas such as non-linear optical materials. smolecule.com Market research reports indicate an ongoing commercial interest in 3,5-Dinitrotrifluorotoluene and its derivatives, suggesting that research and development in this area will continue. marketpublishers.comprof-research.com

Physicochemical Properties of 3,5-Dinitrotrifluorotoluene

| Property | Value | Source |

| CAS Number | 401-99-0 | chemnet.comtnjchem.comalfa-chemistry.com |

| Molecular Formula | C7H3F3N2O4 | chemnet.comtnjchem.comalfa-chemistry.com |

| Molecular Weight | 236.11 g/mol | chemnet.comalfa-chemistry.comtcichemicals.com |

| Appearance | White to Amber powder to crystal | tcichemicals.com |

| Melting Point | 47-51 °C | chemnet.comtcichemicals.comchemsrc.com |

| Boiling Point | 292.5 °C at 760 mmHg | chemnet.com |

| Density | 1.61 g/cm³ | chemnet.com |

| Flash Point | 130.7 °C | chemnet.com |

Structure

3D Structure

特性

分子式 |

C7H3F3N2O4 |

|---|---|

分子量 |

236.10 g/mol |

IUPAC名 |

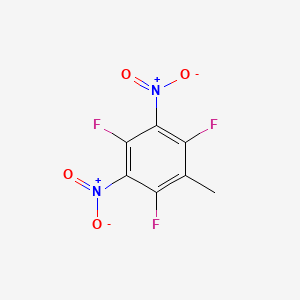

1,3,5-trifluoro-2-methyl-4,6-dinitrobenzene |

InChI |

InChI=1S/C7H3F3N2O4/c1-2-3(8)6(11(13)14)5(10)7(4(2)9)12(15)16/h1H3 |

InChIキー |

RDFGFZDVSHNRMV-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F |

製品の起源 |

United States |

Synthetic Methodologies and Process Engineering for 3,5 Dinitrotrifluorotoluene and Its Derivatives

Elucidation of Classical Synthetic Pathways to 3,5-Dinitrotrifluorotoluene

The primary and most established method for synthesizing 3,5-Dinitrotrifluorotoluene is through the direct nitration of benzotrifluoride (B45747). acs.org This electrophilic aromatic substitution reaction is typically performed using strong nitrating agents under harsh conditions. The trifluoromethyl (-CF3) group is strongly deactivating and meta-directing, which guides the incoming nitro groups to the 3 and 5 positions on the aromatic ring.

Conventional methods often employ a mixture of concentrated or fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.govgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov However, the strong deactivating nature of the -CF3 group means that forcing conditions, such as elevated temperatures and long reaction times, are often necessary to achieve dinitration, which can lead to oxidation of the trifluoromethyl group and the formation of carboxylic acid impurities. google.com

To overcome these challenges, industrial processes have been developed using more potent nitrating systems. One such method involves reacting benzotrifluoride with a mixture of oleum (B3057394) (sulfuric acid containing excess sulfur trioxide, SO₃) and an alkali metal nitrate (B79036), such as sodium nitrate or potassium nitrate. google.com This approach allows for the use of higher reaction temperatures, up to 225°C, without significant oxidation, leading to good yields of the desired 3,5-dinitro product in shorter reaction times. google.com

Table 1: Comparison of Classical Synthesis Methods for 3,5-Dinitrotrifluorotoluene and its Derivatives

| Starting Material | Nitrating Agent(s) | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzotrifluoride | HNO₃ / H₂SO₄ | Elevated Temperature | Moderate | nih.gov |

| Benzotrifluoride | Oleum (H₂SO₄/SO₃) / KNO₃ | 120°C, 1 hour | 55% | google.com |

| 2,4-Dichlorobenzotrifluoride | Oleum / NaNO₃ | 120°C, 12 hours | 82% | google.com |

| 3-Methylbenzotrifluoride | 98% HNO₃ | -16°C to -22°C | Not specified | google.comgoogle.com |

Innovations in 3,5-Dinitrotrifluorotoluene Synthesis: Microwave-Assisted and Advanced Techniques

In response to the demand for more efficient, rapid, and sustainable chemical processes, modern synthetic techniques are being explored for the production of nitroaromatic compounds. While traditional methods often require harsh conditions and long reaction times, innovative approaches like microwave-assisted synthesis and microreactor technology offer significant advantages. oatext.commmsl.cz

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com This can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing the formation of byproducts. nih.gov For nitration reactions, microwave assistance can facilitate the use of milder and safer nitrating agents, such as calcium nitrate or copper(II) nitrate, in place of the highly corrosive mixed-acid systems. acs.orggordon.edu Although specific literature on the microwave-assisted synthesis of 3,5-Dinitrotrifluorotoluene is sparse, the successful application of this technology to the nitration of other aromatic compounds suggests its high potential in this area. nih.govresearchgate.net

Another significant advancement is the use of microreactors—devices with sub-millimeter channels that provide an extremely high surface-area-to-volume ratio. mmsl.cz This feature allows for superior control over reaction parameters, especially for highly exothermic processes like nitration. researchgate.net The rapid heat dissipation in microreactors minimizes the risk of thermal runaways and allows for reactions to be conducted safely at higher temperatures, thereby accelerating reaction rates. beilstein-journals.org A patented method for synthesizing 2,4-dichloro-3,5-dinitrotrifluorotoluene in a microreactor reduced the reaction time from 96 hours in a traditional batch process to approximately 200 seconds. google.com Such advancements highlight a shift towards continuous-flow processes that offer enhanced safety, efficiency, and scalability. beilstein-journals.orgmdpi.com

Nucleophilic Aromatic Substitution Reactions Involving 3,5-Dinitrotrifluorotoluene and its Precursors

The electron-deficient nature of the 3,5-Dinitrotrifluorotoluene ring system makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). The powerful electron-withdrawing effects of the two nitro groups and the trifluoromethyl group activate the aromatic ring towards attack by nucleophiles. wikipedia.orgbyjus.com This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present on the ring. libretexts.org

A prominent industrial example is the synthesis of the herbicide Trifluralin. This process involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with di-n-propylamine. The amine acts as the nucleophile, displacing the chloride ion to form the final product with high yield. researchgate.net Similarly, other nucleophiles can be employed to create a diverse range of derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzotrifluoride | Di-n-propylamine | Trifluralin | 60-80°C, aqueous media | researchgate.net |

| 4-Chloro-3,5-dinitrobenzotrifluoride | 2-Mercaptobenzothiazole (B37678) | 2-((3,5-Dinitro-4-(trifluoromethyl)phenyl)thio)benzo[d]thiazole | Not specified | researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene | Amino groups of proteins | Dinitrophenyl-peptide | Room Temperature | libretexts.org |

The predominant mechanism for nucleophilic aromatic substitution on activated rings like dinitrotrifluorotoluene derivatives is the SₙAr or addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com This two-step process begins with the attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The strong electron-withdrawing nitro groups are crucial for stabilizing this intermediate by delocalizing the negative charge. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

In addition to the classical SₙAr pathway, other mechanisms can be operative under specific conditions. For instance, photochemical reactions involving 3,5-dinitrotrifluorotoluene as an oxidant for alkene cleavage have been shown to proceed through a radical cycloaddition mechanism, leading to dioxazolidine intermediates. researchgate.net

Regioselectivity in the derivatization of substituted benzotrifluorides is dictated by the electronic properties of the substituents. During the initial synthesis via electrophilic nitration, the -CF₃ group directs incoming electrophiles to the meta positions.

In subsequent nucleophilic aromatic substitution reactions, the regiochemical outcome is controlled by the positions of the activating groups relative to the leaving group. For the SₙAr mechanism to be effective, the electron-withdrawing groups must be located ortho or para to the leaving group to provide resonance stabilization for the Meisenheimer intermediate. wikipedia.orglibretexts.org In a substrate like 4-chloro-3,5-dinitrobenzotrifluoride, the chlorine atom at the 4-position is situated para to one nitro group (at the 5-position) and ortho to the other (at the 3-position), making it highly activated and the exclusive site of nucleophilic attack. This precise electronic control ensures high regioselectivity in derivatization reactions. diva-portal.org While stereoselectivity is not typically a factor in substitutions on the flat aromatic ring itself, it can become relevant in asymmetric synthesis where chiral catalysts or reagents are used to create stereocenters in the substituent being added. wikipedia.org

3,5-Dinitrotrifluorotoluene as an Intermediate in the Synthesis of Complex Organic Scaffolds

3,5-Dinitrotrifluorotoluene and its derivatives are valuable building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules with significant industrial and pharmaceutical applications. smolecule.com Their utility stems from the versatile reactivity of the nitro groups and the unique properties imparted by the trifluoromethyl group.

The compound is a key intermediate in the production of agrochemicals, particularly herbicides. google.com The synthesis of Trifluralin is a classic example. Furthermore, the nitro groups can be reduced to form amino groups, yielding compounds like 3,5-diaminobenzotrifluoride, which are precursors for dyes, polymers, and other specialty chemicals. This transformation opens up a different avenue of derivatization, allowing for the construction of varied and complex molecular frameworks. For example, 3,5-Dinitrobenzotrifluoride (B42144) is used in the preparation of 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole, a scaffold found in various bioactive molecules. researchgate.net

Table 3: Examples of Complex Scaffolds Derived from Dinitrotrifluorotoluene Intermediates

| Intermediate | Reagent/Reaction Type | Product/Scaffold Class | Application | Reference |

|---|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzotrifluoride | Nucleophilic Substitution | Trifluralin | Herbicide | researchgate.net |

| 3,5-Dinitrobenzotrifluoride | Nucleophilic Substitution | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | Pharmaceutical Building Block | researchgate.net |

| 3-Nitrobenzotrifluoride | Reduction | 3-Aminobenzotrifluoride | Synthesis Intermediate | environmentclearance.nic.in |

| 3,5-Dinitrobenzotrifluoride | Photoinduced Oxygen Transfer | Carbonyl compounds (from alkenes) | Synthetic Reagent | researchgate.net |

Development of Environmentally Conscious Synthetic Strategies for Trifluorotoluene-based Compounds

The synthesis of trifluorotoluene-based compounds, particularly through nitration, has traditionally relied on processes that pose significant environmental and safety challenges, such as the use of hazardous mixed acids and the generation of substantial waste. rsc.org In line with the principles of green chemistry, there is a growing effort to develop more sustainable synthetic alternatives. rsc.org

Research into greener nitration methods focuses on several key areas:

Safer Nitrating Agents: Replacing the conventional HNO₃/H₂SO₄ system with milder, solid-supported, or recyclable reagents. researchgate.net Examples include using metal nitrates like Cu(NO₃)₂ or Ca(NO₃)₂ often in conjunction with acetic acid or supported on clays, which reduces the corrosivity (B1173158) and hazards of the reaction. gordon.edugoogle.com

Alternative Energy Sources: The use of microwave irradiation and photochemical methods can accelerate reactions and allow them to proceed under milder conditions, reducing energy consumption and the need for harsh reagents. acs.orgresearchgate.net

Improved Solvents and Solvent-Free Conditions: Benzotrifluoride itself is considered a more environmentally friendly solvent than many traditional chlorinated solvents. researchgate.netresearcher.lifeugent.be Moreover, developing solvent-free reaction conditions, for instance by using mechanochemistry (ball milling), significantly reduces solvent waste. rsc.orgresearchgate.net

Biocatalysis: The use of engineered enzymes, such as specific P450s, offers a highly selective and environmentally benign route to nitroaromatics. technologypublisher.com These biocatalysts can function under mild aqueous conditions, offering high regio- and stereo-selectivity while avoiding harsh chemicals and byproducts. technologypublisher.com

These strategies aim to reduce the environmental footprint of producing valuable compounds like 3,5-Dinitrotrifluorotoluene, making their synthesis safer, more efficient, and more sustainable. google.com

Exploration of 3,5 Dinitrotrifluorotoluene Reactivity and Mechanistic Organic Chemistry

Oxidative Transformations Mediated by 3,5-Dinitrotrifluorotoluene as a Model Oxidant

Recent studies have highlighted the use of nitroarenes, such as 3,5-Dinitrotrifluorotoluene, as effective oxidants in various chemical transformations, particularly in the anaerobic cleavage of alkenes. researchgate.netnih.govorganic-chemistry.org This approach presents a safer and more practical alternative to traditional methods like ozonolysis. researchgate.netorganic-chemistry.org

Photoexcited Nitroarene-Initiated Cleavage of Alkenes

Under visible light irradiation, 3,5-Dinitrotrifluorotoluene can be photoexcited to a state where it acts as an ozone surrogate, initiating the oxidative cleavage of alkenes to form carbonyl compounds. researchgate.netnih.govorganic-chemistry.org This process is highly efficient and regioselective, tolerating a wide range of alkenes with sensitive functionalities. researchgate.netorganic-chemistry.org The transformation is believed to proceed through the direct photoexcitation of the nitroarene. researchgate.netorganic-chemistry.org

Radical [3+2] Cycloaddition Pathways

Mechanistic investigations suggest that the photoexcited nitroarene engages in a facile radical [3+2] cycloaddition with alkenes. nih.gov This cycloaddition leads to the formation of "N-doped" ozonides or dioxazolidine intermediates. researchgate.netnih.gov These intermediates are notably stable and can be handled safely, unlike the explosive products often generated during ozonolysis. nih.gov Subsequent mild hydrolytic conditions lead to the fragmentation of these intermediates to yield the final carbonyl products. researchgate.netnih.gov

Influence of Electron-Withdrawing Groups on 3,5-Dinitrotrifluorotoluene Reactivity

The reactivity of 3,5-Dinitrotrifluorotoluene is profoundly influenced by the strong electron-withdrawing nature of its nitro (NO₂) and trifluoromethyl (CF₃) groups. researchgate.netresearchgate.net These groups decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and influencing its oxidative potential. studypug.comstudymind.co.ukallen.in

The presence of multiple electron-withdrawing groups on the aryl ring is crucial for the reactivity of nitroarenes in oxidative transformations. researchgate.netresearchgate.net These groups are thought to stabilize the 1,3-dipoles formed during the oxidation of alkenes. researchgate.netresearchgate.net In the context of 3,5-Dinitrotrifluorotoluene, the combined inductive and resonance effects of the nitro and trifluoromethyl groups enhance its ability to act as an oxidant. studypug.comallen.in However, in tests using 3,5-dinitrotrifluorotoluene as a model oxidant, it was observed that most terminal alkenes with either electron-withdrawing or electron-donating substituents did not produce the desired cleavage products, indicating a nuanced role of substrate electronics. researchgate.netresearchgate.net

Kinetic and Mechanistic Analyses: Hammett Plot Investigations and Reaction Dynamics

The Hammett equation is a valuable tool for quantifying the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.org It relates the logarithm of the reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

In the study of nucleophilic aromatic substitution reactions involving compounds structurally related to 3,5-Dinitrotrifluorotoluene, Hammett plots have been used to analyze the effect of substituents on the reaction rates. sci-hub.seviu.ca For instance, in the competitive substitution reactions of 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides with various nucleophiles, correlation analysis of the relative rate constants (kNO₂/kF) was performed. sci-hub.se A Hammett plot for the hydrolysis of substituted benzoates can yield a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. viu.ca This is consistent with the build-up of negative charge at the reaction center during the rate-determining step. viu.ca

Photochemical Activation and Induced Chemical Transformations of Nitroaryl Systems

The photochemical activation of nitroaryl systems, including 3,5-Dinitrotrifluorotoluene, is central to their application in modern organic synthesis. researchgate.netnih.gov Upon absorption of light, these molecules are promoted to an excited state with altered reactivity, enabling transformations that are not feasible under thermal conditions. nih.govillinois.eduspie.org

The photoinduced cleavage of alkenes by 3,5-Dinitrotrifluorotoluene is a prime example of such a transformation. researchgate.net The process is initiated by the direct photoexcitation of the nitroarene, which then participates in cycloaddition reactions. researchgate.netorganic-chemistry.org This photochemical approach offers a high degree of control and selectivity, allowing for the cleavage of specific double bonds in molecules with multiple reactive sites. nih.gov

Reactivity with Specific Organic and Inorganic Nucleophiles and Electrophiles

The electron-deficient nature of the aromatic ring in 3,5-Dinitrotrifluorotoluene makes it a target for nucleophilic attack. The reactivity towards various nucleophiles depends on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. sci-hub.se

Studies on related compounds, such as 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides, have shown that they readily react with aryloxide and arylthioxide ions. sci-hub.se The selectivity of displacement for the nitro group versus the fluorine atom is dependent on the nucleophile's basicity and the reaction temperature. sci-hub.se Generally, the mobility of the nitro group increases relative to fluorine with an increase in temperature and a decrease in the nucleophile's basicity. sci-hub.se

The interaction with electrophiles is less common due to the deactivated nature of the aromatic ring. However, under specific conditions, such as nitration using a mixture of oleum (B3057394) and an alkali metal nitrate (B79036), further substitution can be achieved to produce compounds like 3,5-dinitrobenzotrifluorides. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dinitrotrifluorotoluene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Dinitrotrifluorotoluene. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of the atoms within the molecule.

¹H-NMR spectroscopy of 3,5-Dinitrotrifluorotoluene reveals the presence and connectivity of hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are used to assign them to specific positions on the aromatic ring. For instance, the aromatic protons of 3,5-Dinitrotrifluorotoluene typically appear in a specific region of the spectrum, and their coupling with neighboring fluorine atoms can provide further structural confirmation.

In studies of adducts of 3,5-Dinitrotrifluorotoluene, NMR is invaluable for determining the site of nucleophilic attack and the resulting molecular structure. For example, in the reaction with 2-mercaptobenzothiazole (B37678), ¹H-NMR and ¹³C-NMR were used to characterize the resulting sulfide (B99878) adducts. researchgate.net Similarly, ¹H-NMR studies of the adducts formed with sulfite (B76179) ions, including those using ¹⁵N-labeled compounds, have helped to elucidate the reaction mechanism and the relative stability of different isomers.

Table 1: Representative NMR Data for 3,5-Dinitrotrifluorotoluene Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| Solvent Residual Peak (CDCl₃) | ¹H | 7.26 | sigmaaldrich.com | |

| Water in (CD₃)₂SO | ¹H | 3.33 | s | sigmaaldrich.com |

| Acetonitrile in CD₃OD | ¹H | 2.03 | s | sigmaaldrich.com |

| Toluene | ¹H | 7.22–7.26 | m | carlroth.com |

| Dichloromethane | ¹³C | 53.8 | sigmaaldrich.com | |

| Acetonitrile | ¹³C | 1.3, 118.7 | sigmaaldrich.com | |

| Acetone | ¹³C | 30.6, 206.7 | sigmaaldrich.com | |

| Diethyl ether | ¹³C | 15.4, 66.0 | sigmaaldrich.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 3,5-Dinitrotrifluorotoluene and its adducts. These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at frequencies corresponding to these vibrations. For 3,5-Dinitrotrifluorotoluene, characteristic IR bands would be expected for the nitro group (NO₂) symmetric and asymmetric stretching vibrations, C-N stretching, C-F stretching vibrations of the trifluoromethyl group, and various aromatic C-H and C=C stretching and bending modes. The characterization of adducts, such as those formed with 2-mercaptobenzothiazole, has been successfully carried out using IR spectroscopy to confirm the formation of new chemical bonds. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While some vibrational modes may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. This complementarity allows for a more complete vibrational analysis. A FT-Raman spectrum has been reported for the related compound 4-Chloro-3,5-dinitrobenzotrifluoride (B147460). nih.gov

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Emission Studies

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence emission studies, provides insights into the electronic structure and photophysical properties of 3,5-Dinitrotrifluorotoluene and its adducts.

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum shows absorption maxima (λmax) that are characteristic of the chromophores within the molecule. For 3,5-Dinitrotrifluorotoluene, the nitroaromatic system is the primary chromophore. The position and intensity of the absorption bands can be influenced by the solvent and the presence of other functional groups.

Fluorescence emission spectroscopy is used to study the light emitted by a molecule after it has been excited by absorbing light. While 3,5-Dinitrotrifluorotoluene itself may not be strongly fluorescent, some of its adducts exhibit interesting fluorescence properties. For example, certain sulfide adducts derived from reactions with benzofurazan (B1196253) derivatives are fluorescent. researchgate.net The study of their emission spectra, including the determination of fluorescence maxima, provides information about their excited states and potential applications in areas like fluorescent probes. researchgate.net The fluorescence intensity of these adducts can vary, with some showing more intense fluorescence than others. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 3,5-Dinitrotrifluorotoluene and its adducts by analyzing their fragmentation patterns. tutorchase.com In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. The fragmentation of the molecular ion into smaller, charged fragments creates a unique pattern that serves as a "fingerprint" for the molecule. libguides.com Analysis of these fragmentation patterns can reveal the presence of specific functional groups and how they are connected. tutorchase.com For instance, the loss of a nitro group (NO₂), a fluorine atom (F), or the entire trifluoromethyl group (CF₃) would result in characteristic fragment ions in the mass spectrum of 3,5-Dinitrotrifluorotoluene.

Different ionization techniques can be employed in MS. For example, electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a high-sensitivity method that has been utilized in the analysis of related nitroaromatic compounds. researchgate.net In studies of adducts, MS is crucial for confirming the identity of the products. For example, all synthesized sulfide adducts of 3,5-Dinitrotrifluorotoluene with 2-mercaptobenzothiazole were characterized by mass spectrometry. researchgate.net

Table 2: Common Fragments in Mass Spectrometry

| Fragment | m/z |

| Methyl | 15 |

| Ethyl | 29 |

| Propyl | 43 |

| Butyl | 57 |

Note: This table shows common alkyl fragments observed in mass spectrometry. The fragmentation of 3,5-Dinitrotrifluorotoluene would involve losses related to its specific functional groups.

X-ray Crystallography: Single-Crystal and Powder Diffraction for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 3,5-Dinitrotrifluorotoluene and its adducts. nih.govwikipedia.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. nih.gov

Powder X-ray diffraction (PXRD) is used when suitable single crystals cannot be obtained. ub.edu This method analyzes the diffraction pattern from a polycrystalline sample, which consists of many small, randomly oriented crystallites. ub.edu While PXRD provides less detailed information than single-crystal analysis, it is a valuable tool for phase identification, determining crystal system and lattice parameters, and assessing sample purity. ub.educore.ac.uk The diffraction pattern of a crystalline material is a unique fingerprint that can be used to identify it by comparison with databases. ub.edu PXRD has been used in the study of related dinitrobenzoic acid systems. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. mdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com

Thermal Analysis Techniques in Conjunction with Structural Insights (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are employed to study the thermal properties of 3,5-Dinitrotrifluorotoluene and its adducts, providing information about melting points, phase transitions, and thermal stability. torontech.comresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org

A DSC thermogram can reveal endothermic events, such as melting, and exothermic events, such as decomposition. wikipedia.org The melting point is a key physical property that can be used to assess the purity of a compound. For 3,5-Dinitrotrifluorotoluene, a melting point range of 47-51 °C has been reported. chemsrc.com For the related compound 2-chloro-3,5-dinitrobenzotrifluoride, the melting point is 62-64 °C. chembk.com

In the study of adducts, DSC can be used to determine their melting points and to investigate their thermal stability. researchgate.net For example, the DSC analysis of a sulfide adduct of a benzofurazan derivative showed an endothermic effect corresponding to its melting point, and subsequent melting-cooling cycles indicated decomposition. lew.ro The combination of thermal analysis with structural data from techniques like X-ray crystallography provides a more complete picture of the material's properties. The thermal behavior of energetic materials, a class to which dinitroaromatic compounds belong, is often studied using DSC to assess their safety and decomposition kinetics. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Investigations of 3,5 Dinitrotrifluorotoluene

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, offering a balance between computational cost and accuracy. For nitroaromatic compounds, DFT has been successfully employed to determine optimized geometries, electronic properties, and vibrational frequencies.

In the case of 3,5-Dinitrotrifluorotoluene, DFT calculations would reveal a molecular structure significantly influenced by its substituents. The C-N bonds of the nitro groups and the C-C bond connecting the trifluoromethyl group to the ring are of particular interest. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups induces a significant redistribution of electron density within the benzene (B151609) ring. This effect, a combination of negative induction (-I) and negative mesomerism (-M) from the nitro groups and a strong -I effect from the trifluoromethyl group, leads to a highly electron-deficient aromatic system.

Studies on analogous molecules, such as 1,3-dinitrobenzene, have utilized multiconfigurational quantum chemical methods to investigate its electronic structure, revealing the complex interplay of the nitro groups with the aromatic ring. semanticscholar.orgresearchgate.net For 3,5-Dinitrotrifluorotoluene, DFT calculations would similarly elucidate the ground state electronic configuration, charge distribution, and dipole moment, providing a foundational understanding of its chemical nature. The optimized geometry would likely show the nitro groups slightly twisted out of the plane of the benzene ring to minimize steric repulsion, a common feature in polysubstituted nitroaromatics.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. preprints.org

For 3,5-Dinitrotrifluorotoluene, the presence of three powerful electron-withdrawing groups is expected to dramatically lower the energies of both the HOMO and LUMO compared to unsubstituted benzene or toluene. Computational studies on similar nitroaromatic compounds confirm this trend. For instance, the introduction of two nitro groups to 1,3-butadiene (B125203) significantly lowers both HOMO and LUMO energies. mdpi.com This substantial stabilization of the frontier orbitals in 3,5-Dinitrotrifluorotoluene renders it a potent electron acceptor.

The HOMO-LUMO gap itself is also affected. While both orbitals are lowered in energy, the LUMO is typically stabilized to a greater extent due to its distribution over the electron-deficient nitroaromatic system. This would result in a relatively small HOMO-LUMO gap, suggesting higher chemical reactivity, particularly towards nucleophilic attack. nih.gov

The charge distribution, calculable through methods like Natural Population Analysis (NPA), would show a significant accumulation of negative charge on the oxygen atoms of the nitro groups and the fluorine atoms of the trifluoromethyl group. Consequently, the carbon atoms of the aromatic ring and the nitrogen atoms would bear a partial positive charge, creating a highly polarized molecule. This charge separation is a direct result of the potent electron-withdrawing capabilities of the substituents.

Table 1: Comparison of Calculated Frontier Orbital Energies (eV) for Benzene and Related Nitroaromatic Compounds This table presents illustrative data from related compounds to demonstrate the expected effect of nitro substitution on frontier orbital energies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Nitrobenzene (B124822) | -7.42 | -2.31 | 5.11 |

| 1,3-Dinitrobenzene | -8.10 | -3.15 | 4.95 |

| 3,5-Dinitrotrifluorotoluene (Expected) | < -8.10 | < -3.15 | ~4.5 - 4.9 |

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and the energy associated with them. For 3,5-Dinitrotrifluorotoluene, the primary conformational degrees of freedom are the rotations of the two nitro groups and the trifluoromethyl group around their respective bonds to the aromatic ring.

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. libretexts.org Exploring the PES for these rotations helps identify the most stable conformer (global minimum) and the energy barriers to internal rotation (transition states). researchgate.net

Nitro Group Rotation: In nitroaromatic compounds, the rotation of the -NO2 group out of the plane of the ring is a balance between steric hindrance with adjacent groups and the loss of resonance stabilization. researchgate.net In 3,5-Dinitrotrifluorotoluene, the nitro groups are in meta positions relative to each other and the -CF3 group. This arrangement minimizes direct steric clashes, suggesting that the rotational barriers would be relatively low compared to ortho-substituted systems. Computational studies on related molecules like 5,5-dinitro-1,3-dioxane (B186992) have detailed the energy parameters of nitro group rotation. researchgate.net The most stable conformation is expected to involve the nitro groups being nearly coplanar with the ring to maximize resonance, with slight out-of-plane rotations being energetically accessible.

Trifluoromethyl Group Rotation: The rotation of the -CF3 group is generally considered to have a very low energy barrier. Studies on benzotrifluoride (B45747) indicate nearly free rotation of the trifluoromethyl group. researchgate.net Therefore, it is anticipated that the -CF3 group in 3,5-Dinitrotrifluorotoluene would not present a significant conformational hindrance and would rotate freely at room temperature.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of molecules. DFT methods are commonly used to compute NMR chemical shifts, as well as vibrational (IR and Raman) frequencies.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is particularly valuable. For 3,5-Dinitrotrifluorotoluene, ¹⁹F NMR is a key technique. The chemical shift of the fluorine nuclei is highly sensitive to the electronic environment. The strong electron-withdrawing effect of the two nitro groups would significantly deshield the fluorine atoms, resulting in a ¹⁹F chemical shift at a characteristic downfield position. Computational protocols have been developed that allow for the reliable prediction of ¹⁹F chemical shifts in fluorinated aromatic compounds with high accuracy. nih.govchemrxiv.org Similarly, the electron-deficient nature of the aromatic ring would cause the ¹H and ¹³C signals to appear at downfield shifts compared to benzene.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of 3,5-Dinitrotrifluorotoluene. The calculations would yield the vibrational frequencies and intensities corresponding to specific molecular motions. Key predicted vibrational modes would include the symmetric and asymmetric stretching of the N-O bonds in the nitro groups (typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions), C-F stretching modes of the trifluoromethyl group, and various stretching and bending modes of the aromatic ring.

Table 2: Predicted Spectroscopic Data for 3,5-Dinitrotrifluorotoluene This table presents expected ranges and characteristics based on calculations for analogous structures.

| Spectroscopy Type | Parameter | Predicted Characteristic |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | Downfield shift due to deshielding by -NO₂ groups |

| ¹H NMR | Chemical Shift (δ) | Downfield shifts for aromatic protons (> 8.0 ppm) |

| ¹³C NMR | Chemical Shift (δ) | Downfield shifts for ring carbons; characteristic quartet for CF₃ carbon |

| IR Spectroscopy | Key Frequencies | ~1550 cm⁻¹ (asymm. NO₂ stretch), ~1350 cm⁻¹ (symm. NO₂ stretch), ~1100-1300 cm⁻¹ (C-F stretches) |

Aromaticity and Electron Delocalization Studies in Nitroaryl Systems

The aromaticity of the benzene ring in 3,5-Dinitrotrifluorotoluene is significantly modulated by the attached substituents. Aromaticity is associated with cyclic delocalization of π-electrons, which confers stability. Strong electron-withdrawing or donating groups can disrupt this delocalization and reduce the aromatic character of the ring.

Computational chemistry offers several descriptors to quantify aromaticity. These can be based on geometric criteria (e.g., bond length alternation), electronic criteria (delocalization indices), or magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS). Studies on poly-nitro substituted benzenes have shown that the introduction of nitro groups generally leads to a decrease in the aromaticity of the benzene ring. researchgate.net The combined effect of two nitro groups and a trifluoromethyl group in 3,5-Dinitrotrifluorotoluene is expected to cause a pronounced decrease in its aromatic character compared to benzene, due to the strong perturbation of the π-electron system.

A "push-pull" system traditionally refers to a π-conjugated molecule substituted with both an electron-donating group (EDG) and an electron-withdrawing group (EWG). rsc.org This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor.

To provide a more quantitative assessment of aromaticity and electron delocalization, specific computational descriptors are employed.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic descriptor of aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Aromatic systems sustain a diatropic ring current in a magnetic field, leading to negative (shielded) NICS values, while antiaromatic systems have positive (deshielded) values. For 3,5-Dinitrotrifluorotoluene, the NICS value is expected to be less negative than that of benzene, providing quantitative evidence for the reduction in aromaticity caused by the electron-withdrawing substituents. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org This method is exceptionally useful for analyzing delocalization effects by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). In 3,5-Dinitrotrifluorotoluene, NBO analysis would quantify the delocalization of electron density from the π-orbitals of the benzene ring into the antibonding π*-orbitals of the nitro groups. It would also reveal hyperconjugative interactions involving the C-F and C-N σ-bonds. The magnitude of these donor-acceptor interactions, expressed as second-order perturbation energies (E(2)), provides a direct measure of the electronic delocalization and the perturbation of the idealized Lewis structure. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Theoretical and computational chemistry provides powerful tools to investigate the reaction mechanisms of energetic materials, offering insights into their stability, decomposition pathways, and the associated energy landscapes. For a molecule like 3,5-Dinitrotrifluorotoluene, reaction pathway modeling and the characterization of transition states are crucial for understanding its thermal decomposition and predicting its behavior under various conditions. However, a review of the current scientific literature indicates a notable lack of specific studies focused on the detailed reaction pathway modeling and transition state characterization of 3,5-Dinitrotrifluorotoluene.

Reaction Pathway Modeling

The initial step in modeling the reaction pathways of 3,5-Dinitrotrifluorotoluene would involve identifying potential unimolecular and bimolecular decomposition reactions. For nitroaromatic compounds, several primary decomposition pathways are typically considered:

C–NO2 Bond Homolysis: This is often the initial and rate-determining step in the decomposition of many nitroaromatic explosives. The breaking of the carbon-nitro bond results in the formation of an aryl radical and a nitrogen dioxide (NO2) molecule. The energy required for this bond scission is a key indicator of the molecule's thermal stability.

Nitro-Nitrite Rearrangement: This pathway involves an intramolecular rearrangement where a nitro group (–NO2) converts to a nitrite (B80452) group (–ONO). This is often followed by the cleavage of the C–O or O–N bond, leading to the formation of different radical species.

Intramolecular Hydrogen Abstraction: In molecules with alkyl groups, a hydrogen atom can be abstracted by an oxygen atom of a nitro group, leading to the formation of an aci-nitro intermediate. However, in the case of 3,5-Dinitrotrifluorotoluene, the presence of the trifluoromethyl group (–CF3) instead of a methyl group (–CH3) makes this specific pathway less likely compared to toluene-based explosives.

Ring Opening: Following initial bond-breaking events, the aromatic ring can undergo opening, leading to the formation of smaller, highly reactive fragments.

Computational methods, primarily based on density functional theory (DFT) and high-level ab initio calculations, would be employed to map out the potential energy surface for these and other possible reaction pathways.

Transition State Characterization

For each proposed elementary reaction step, the corresponding transition state (TS) must be located and characterized. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. The characterization of a transition state involves several key computational tasks:

Geometry Optimization: The molecular geometry of the transition state is optimized to find the saddle point on the potential energy surface.

Frequency Analysis: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. All other vibrational frequencies will be real.

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is a primary determinant of the reaction kinetics.

The results of these calculations would typically be presented in data tables, summarizing the key findings for different reaction pathways. While specific data for 3,5-Dinitrotrifluorotoluene is not available in the published literature, a hypothetical table illustrating the type of data that would be generated is presented below.

Hypothetical Data for Unimolecular Decomposition Pathways of 3,5-Dinitrotrifluorotoluene

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Key Transition State Geometric Parameters | Imaginary Frequency (cm⁻¹) |

| C–NO₂ Bond Homolysis | B3LYP/6-31G(d) | Data not available | C–N bond length: ~2.0 Å | Data not available |

| Nitro-Nitrite Rearrangement | MP2/cc-pVTZ | Data not available | N–O bond length: ~1.5 Å; C–O bond length: ~1.4 Å | Data not available |

Note: The values in this table are hypothetical and intended for illustrative purposes only, as specific computational studies on 3,5-Dinitrotrifluorotoluene are not currently available.

Further analysis would involve using techniques such as Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and the desired products on the potential energy surface. By mapping out the various reaction pathways and their associated energy barriers, a comprehensive understanding of the decomposition mechanism of 3,5-Dinitrotrifluorotoluene could be achieved. Such studies are essential for assessing the stability and safety of energetic materials and for the rational design of new compounds with tailored properties.

Specialized Research Applications and Integration of 3,5 Dinitrotrifluorotoluene in Material Science and Advanced Chemistry

3,5-Dinitrotrifluorotoluene as a Reference Compound in Oxidation Chemistry Research

In oxidation chemistry research, the use of stable reference compounds is crucial for calibrating instruments, quantifying reaction kinetics, and comparing the efficacy of different oxidation processes. While specific studies detailing 3,5-Dinitrotrifluorotoluene as a formal reference standard in oxidation chemistry are not prevalent in the reviewed literature, its stable, well-defined chemical structure makes it a suitable candidate for such applications.

Reference compounds, often referred to as internal standards in analytical chemistry, are essential for ensuring the accuracy and reproducibility of quantitative analyses, particularly in techniques like mass spectrometry. lcms.cznih.govnih.gov These standards are compounds added in a known amount to an unknown sample to correct for variations in sample processing and instrumental analysis. nih.gov An ideal internal standard is chemically similar to the analyte but distinguishable by the analytical method. Given its fluorinated and nitrated aromatic nature, 3,5-Dinitrotrifluorotoluene could serve as a reference in studies involving the oxidation of similar aromatic compounds, allowing researchers to track the degradation of the target compound relative to a stable internal marker.

The principles of using reference compounds are well-established. For instance, in studies of environmental degradation of pollutants, researchers use model compounds to understand the reaction pathways and kinetics of oxidation. nih.gov The stability of 3,5-Dinitrotrifluorotoluene, conferred by the strong carbon-fluorine bonds, would be a key attribute in this context, ensuring it does not degrade under the experimental conditions unless intended.

Research on Fluorescent Derivatives Synthesized from 3,5-Dinitrotrifluorotoluene and Their Optical Properties

The synthesis of novel fluorescent dyes is a burgeoning area of research, with applications ranging from bio-imaging to materials for optical devices. nih.govresearchgate.neticrc.ac.ir The molecular design of these dyes often involves the creation of a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer (ICT), which is often the origin of fluorescence. mdpi.com

3,5-Dinitrotrifluorotoluene, with its electron-withdrawing nitro and trifluoromethyl groups, can serve as an excellent electron-acceptor moiety in the design of fluorescent molecules. By chemically attaching electron-donating groups to this acceptor core, researchers can create compounds with significant ICT character and, consequently, interesting photophysical properties.

The optical properties of such derivatives, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on the specific donor group attached and the solvent environment. mdpi.com For example, studies on other D-A type molecules have shown that increasing the electron-donating strength of the donor group or the polarity of the solvent can lead to a red-shift in the emission spectrum.

While the direct synthesis of fluorescent derivatives from 3,5-Dinitrotrifluorotoluene is a specific research endeavor, the principles are well-documented in the synthesis of other fluorescent dyes. nih.govicrc.ac.ir For instance, reactions like the Horner-Wadsworth-Emmons reaction and Knoevenagel condensation are commonly employed to build the π-conjugated systems that link the donor and acceptor parts of the molecule. nih.gov

Table 1: Potential Donor Moieties for Synthesis of Fluorescent Derivatives with 3,5-Dinitrotrifluorotoluene as an Acceptor

| Donor Group | Potential Synthetic Route | Expected Optical Properties |

| Amines (e.g., dialkylamino) | Nucleophilic aromatic substitution | Strong ICT, emission in the visible spectrum |

| Alkoxy groups | Nucleophilic aromatic substitution | Moderate ICT, blue-shifted emission compared to amines |

| Fused aromatic rings | Cross-coupling reactions (e.g., Suzuki, Stille) | Tunable properties based on the size of the aromatic system |

Contribution to the Synthesis of Novel Reagents and Catalysts in Organic Chemistry

3,5-Dinitrotrifluorotoluene serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules, including novel reagents and catalysts. cymitquimica.comchemicalbook.com Its utility stems from the reactivity of the nitro groups and the influence of the trifluoromethyl group on the aromatic ring's electronics. Fluorinated building blocks are widely used in medicinal chemistry and materials science to impart specific properties such as enhanced thermal stability, lipophilicity, and metabolic resistance. sigmaaldrich.comnih.govnih.gov

The nitro groups on the 3,5-Dinitrotrifluorotoluene ring can be chemically transformed into other functional groups. For instance, they can be reduced to amino groups, which can then be further modified to create a wide range of derivatives. These derivatives can be used as ligands for the synthesis of metal complexes with catalytic activity.

Research on related dinitro-aromatic compounds, such as 3,5-dinitrobenzoic acid (3,5-DNB), has shown that they can form coordination complexes with various transition metals. mdpi.comresearchgate.net These complexes have been investigated for their catalytic activity in oxidation reactions. researchgate.net The specific coordination modes of the ligands and the nature of the metal center are key determinants of the catalytic properties of these complexes. mdpi.com The synthesis of ligands derived from 3,5-Dinitrotrifluorotoluene could lead to the development of new catalysts with unique reactivity and selectivity.

Furthermore, 3,5-dinitrobenzotrifluorides are known intermediates in the production of herbicidal compounds, highlighting their practical importance as a starting material for agrochemicals. google.com

Role in the Academic Advancement of Fluorinated Organic Materials

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the rapid development of a wide range of fluorinated organic materials with applications in diverse fields. pageplace.de 3,5-Dinitrotrifluorotoluene is a representative example of a fluorinated aromatic compound and its study contributes to the broader understanding of this important class of materials.

Fluorinated compounds are of significant interest in the development of energetic materials. researchgate.netchemistry-chemists.comnih.gov The presence of fluorine can increase the density and oxygen balance of an explosive, potentially leading to improved detonation performance. researchgate.net For instance, the synthesis of compounds like 3,5-difluoro-2,4,6-trinitrotoluene (DFTNT) showcases the efforts to create new energetic materials with superior properties compared to traditional explosives like TNT. researchgate.net

In the realm of polymer science, fluoropolymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. mdpi.comresearchgate.net While 3,5-Dinitrotrifluorotoluene itself is a small molecule, it can be used as a monomer or a precursor to monomers for the synthesis of specialized fluorinated polymers. The study of such polymers contributes to the development of high-performance materials for electronics, aerospace, and biomedical applications. pageplace.de

Studies on the Formation of Complex Nitrogen-Containing Heterocycles from Nitroaryl Precursors

Nitroaryl compounds are valuable precursors for the synthesis of nitrogen-containing heterocycles, a class of compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science. The nitro groups can be readily reduced to amino groups, which can then participate in cyclization reactions to form a variety of heterocyclic rings.

For example, dinitrophenyl compounds can be used to synthesize pyrazole derivatives. The synthesis of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] nih.govresearchgate.netchemicalbook.comtriazin-4-one (NPTO), an energetic material, involves a rearrangement reaction starting from a nitropyrazole precursor. nih.gov Another example is the synthesis of 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA), which is explored as a melt-castable energetic material. rsc.org

The synthesis of fluorinated pyridines, another important class of heterocycles, can also start from fluorinated aromatic compounds. chemicalbook.comnih.govnih.gov For instance, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can be synthesized from a corresponding hydroxypyridine derivative. chemicalbook.com The presence of the trifluoromethyl group in these heterocycles can significantly influence their biological activity, making them valuable targets in drug discovery. nih.gov The general strategy often involves the construction of the pyridine ring through condensation reactions. researchgate.net

Table 2: Examples of Nitrogen-Containing Heterocycles from Nitroaryl Precursors

| Precursor Type | Heterocycle Formed | Key Reaction Type |

| Dinitrophenyl | Pyrazole | Reduction of nitro groups followed by cyclization |

| Nitrophenyl | Pyridine | Condensation and cyclization |

| Trinitrophenyl | Pyrazole | Nucleophilic aromatic substitution and cyclization |

Q & A

Q. What are the recommended synthetic routes for 3,5-Dinitrotrifluorotoluene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration and fluorination steps. For nitration, toluene derivatives are treated with nitric acid under controlled temperatures (0–5°C) to avoid over-nitration. Fluorination can be achieved using HF or fluorinating agents like SF₄ in anhydrous conditions. Reaction optimization includes:

- Catalyst Selection : Sulfuric acid as a catalyst for nitration enhances electrophilic substitution .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product .

AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by analyzing analogous bromo/fluoro-toluene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing 3,5-Dinitrotrifluorotoluene, and what key spectral markers should be identified?

- Methodological Answer :

- NMR :

- ¹⁹F NMR : Distinct peaks for CF₃ (~-60 ppm) and nitro-adjacent fluorine atoms (~-110 ppm) .

- ¹H NMR : Aromatic protons adjacent to nitro groups deshield to ~8.5–9.0 ppm .

- IR : Strong NO₂ asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 255 (C₇H₃F₃N₂O₄) with fragmentation patterns reflecting nitro-group loss .

Cross-reference with NIST Chemistry WebBook databases for validation .

Q. What are the critical safety considerations when handling 3,5-Dinitrotrifluorotoluene in laboratory settings?

- Methodological Answer :

- Stability : Nitro compounds are shock-sensitive; store in amber vials at 2–8°C to prevent photodegradation .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated byproducts .

- PPE : Acid-resistant gloves (e.g., nitrile) and face shields are mandatory during synthesis .

Advanced Research Questions

Q. How can computational methods such as DFT be employed to predict the reactivity and regioselectivity of 3,5-Dinitrotrifluorotoluene in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic effects:

- Nitro Groups : Electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to meta positions relative to CF₃ .

- Solvent Effects : Simulate acetonitrile vs. trifluoroacetic acid to predict reaction pathways (e.g., cyclization vs. rearrangement) .

Compare computed activation energies with experimental kinetic data to validate mechanisms .

Q. What strategies can resolve contradictions in kinetic data obtained from nitro-group reduction reactions involving 3,5-Dinitrotrifluorotoluene?

- Methodological Answer :

- Control Variables : Standardize solvent polarity (e.g., ethanol/water mixtures) and reductant concentration (e.g., Sn/HCl) to minimize variability .

- Isotopic Labeling : Use deuterated analogs (e.g., CF₃-d₃) to track hydrogenation pathways via MS .

- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., temperature vs. catalyst loading) .

Q. How does the electronic interplay between nitro and trifluoromethyl groups influence the compound's stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of nitro groups increases electrophilicity, accelerating hydrolysis. Monitor via UV-Vis (λₘₐₓ shifts at 270 nm) .

- Basic Conditions : Deprotonation at CF₃-adjacent positions destabilizes the ring, leading to defluorination. Track fluoride release with ion-selective electrodes .

Computational Mulliken charge analysis quantifies electron density redistribution at different pH levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。